[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18357958
InChI: InChI=1S/C11H12N2O3/c1-2-15-9-6-4-3-5-8(9)11-12-10(7-14)16-13-11/h3-6,14H,2,7H2,1H3
SMILES:
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

CAS No.:

Cat. No.: VC18357958

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol -

Specification

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name [3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
Standard InChI InChI=1S/C11H12N2O3/c1-2-15-9-6-4-3-5-8(9)11-12-10(7-14)16-13-11/h3-6,14H,2,7H2,1H3
Standard InChI Key SHOQMZYQLOHLMH-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1C2=NOC(=N2)CO

Introduction

Chemical Structure and Nomenclature

Structural Features

[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol consists of a five-membered 1,2,4-oxadiazole ring, where:

  • Position 3: A 2-ethoxyphenyl substituent (C6H4OCH2CH3\text{C}_6\text{H}_4\text{OCH}_2\text{CH}_3) provides aromaticity and lipophilicity.

  • Position 5: A hydroxymethyl group (-CH2OH\text{-CH}_2\text{OH}) introduces hydrogen-bonding capacity.

The ethoxy group (-OCH2CH3\text{-OCH}_2\text{CH}_3) at the ortho position of the phenyl ring influences steric and electronic properties, potentially affecting reactivity and biological interactions .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocols for this compound are published, analogous 1,2,4-oxadiazoles are typically synthesized via:

  • Cyclocondensation: Reaction of amidoximes with carboxylic acid derivatives.
    Example:

    R-C(=O)OH+R’-C(=N-OH)NH2Oxadiazole+H2O\text{R-C(=O)OH} + \text{R'-C(=N-OH)NH}_2 \rightarrow \text{Oxadiazole} + \text{H}_2\text{O}

    For [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol, precursors likely include 2-ethoxybenzamidoxime and a hydroxymethyl-containing acylating agent .

  • Catalytic Methods: Carbonyldiimidazole (CDI)-mediated coupling, as demonstrated for the methoxy analog [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol .

Purification and Characterization

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures .

  • Spectroscopic Data:

    • 1H^1\text{H} NMR: Expected signals include a triplet for ethoxy -CH2CH3\text{-CH}_2\text{CH}_3 (δ\delta 1.4 ppm), a quartet for -OCH2\text{-OCH}_2 (δ\delta 4.0–4.2 ppm), and aromatic protons (δ\delta 7.2–8.1 ppm) .

    • IR: Stretches for -OH\text{-OH} (~3200 cm1^{-1}), C=N\text{C=N} (~1600 cm1^{-1}), and C-O\text{C-O} (~1250 cm1^{-1}) .

Physicochemical Properties

Molecular and Thermodynamic Properties

PropertyValueSource
Molecular FormulaC11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight220.23 g/mol
Melting PointNot reported
LogP (Partition Coefficient)Estimated 2.1 (via ChemAxon)

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the hydroxymethyl group; low in water .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the oxadiazole ring .

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